

Application Notes and Protocols for Formulating Polyurethane Elastomers with Cyanacure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to formulating and processing high-performance polyurethane elastomers using **Cyanacure** as a diamine curative. **Cyanacure**, with the chemical name 1,2-bis(2-aminophenylthio)ethane, serves as a safer alternative to traditional curatives like 4,4'-methylene-bis(2-chloroaniline) (MOCA), which is a suspected carcinogen. This document outlines the necessary calculations, processing steps, and expected material properties to successfully incorporate **Cyanacure** into your polyurethane formulations, with a specific focus on its use with isocyanate-terminated prepolymers such as Adiprene L-100.

Materials and Equipment Materials

- Prepolymer: Isocyanate-terminated polyurethane prepolymer (e.g., Adiprene L-100). The isocyanate content (%NCO) of the prepolymer is a critical parameter for formulation calculations.
- Curative: Cyanacure.
- Solvent (for cleaning): Anhydrous isopropyl alcohol, acetone, or methyl ethyl ketone (MEK).



• Mold Release Agent: A silicone- or wax-based release agent suitable for polyurethanes.

Equipment

- Mechanical Stirrer: With adjustable speed control.
- Vacuum Chamber and Pump: For degassing the mixed polymer.
- Temperature-Controlled Oven: For preheating components and curing the final elastomer.
- Molds: Made of aluminum, steel, or silicone rubber, appropriate for the desired part geometry.
- Personal Protective Equipment (PPE): Safety glasses with side shields, nitrile gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
- Analytical Balance: For accurate weighing of components.

Formulation Calculations

The key to achieving desired properties in a polyurethane elastomer is the correct stoichiometric ratio of the curative to the prepolymer. This is determined by the isocyanate content (%NCO) of the prepolymer and the equivalent weight of both the prepolymer and the curative.

Equivalent Weight (EW): The mass of a substance that will react with one equivalent of another substance.

- Prepolymer Equivalent Weight (EW_prepolymer):
 - Where 4202 is the molecular weight of the NCO group (42.02 g/mol) multiplied by 100.
- **Cyanacure** Equivalent Weight (EW_curative): The equivalent weight of **Cyanacure** is 138.2 g/eq[1].

Stoichiometry (Mix Ratio): The amount of curative required is typically expressed in parts by weight per 100 parts of prepolymer (php). A stoichiometry of 95% is often used to ensure all isocyanate groups have reacted and to optimize certain physical properties.



Parts of Curative per 100 Parts of Prepolymer (php):

Example Calculation (Adiprene L-100 and **Cyanacure** at 95% Stoichiometry):

- Adiprene L-100 %NCO: 3.95 4.30% (we will use an average of 4.125%)
- EW_prepolymer (Adiprene L-100): 4202 / 4.125 = 1018.7 g/eq
- EW_curative (Cyanacure): 138.2 g/eq

Therefore, for every 100 grams of Adiprene L-100, approximately 12.9 grams of **Cyanacure** are required for a 95% stoichiometric cure.

Experimental Protocols Pre-Processing and Component Preparation

- Prepolymer Preparation: Pre-heat the isocyanate-terminated prepolymer (e.g., Adiprene L-100) to 80-100°C (176-212°F) to reduce its viscosity. It is crucial to blanket the prepolymer with dry nitrogen during heating to prevent moisture contamination, which can lead to unwanted side reactions and foaming.
- Curative Preparation: **Cyanacure** is a solid at room temperature. It should be melted at approximately 115-125°C (239-257°F) until it is a clear, homogenous liquid. Avoid overheating, which can cause degradation.
- Mold Preparation: Thoroughly clean the mold to remove any residual contaminants. Apply a
 thin, uniform coat of a suitable mold release agent and allow it to dry completely. Pre-heat
 the mold to the recommended curing temperature (e.g., 90°C or 194°F) in an oven.

Mixing, Degassing, and Casting

- Mixing: In a clean, dry mixing container, add the pre-weighed amount of the hot prepolymer.
 While stirring at a low speed to minimize air entrapment, slowly add the molten Cyanacure.
 Continue mixing for 2-3 minutes until the mixture is uniform in color and consistency.
- Degassing: Immediately transfer the mixed liquid to a vacuum chamber. Apply a vacuum of 28-29 inHg (95-98 kPa) until the mixture foams and then collapses. This process typically



takes 1-2 minutes and removes any entrapped air bubbles, which can cause voids in the final product.

• Casting: Carefully pour the degassed mixture into the pre-heated mold. Pour in a steady stream into one corner of the mold to allow the liquid to flow across the mold cavity, which helps to prevent the formation of air pockets.

Curing and Post-Curing

- Curing: Place the filled mold in a pre-heated oven. For a **Cyanacure**-cured system with a prepolymer like Adiprene L-100, a typical initial cure is at 90°C (194°F) for 16 hours. This is a lower curing temperature compared to MOCA-cured systems[2].
- Demolding: After the initial cure, remove the mold from the oven and allow it to cool to room temperature. Carefully demold the part. The part will have developed a significant portion of its final properties but may still be "green."
- Post-Curing: To achieve optimal physical properties, a post-curing step is recommended.
 This typically involves aging the demolded part at room temperature (20-25°C or 68-77°F) for 7 days.

Data PresentationFormulation and Processing Parameters



Parameter	Value	Reference
Curative	Cyanacure	-
Prepolymer Example	Adiprene L-100	[2]
Cyanacure Equivalent Weight	138.2 g/eq	[1]
Adiprene L-100 %NCO	3.95 - 4.30%	
Stoichiometry Range	90 - 105%	
Pot Life	10 - 12 minutes	[2]
Curing Temperature	90°C (194°F)	[2]
Curing Time	16 hours	
Post-Curing	7 days at room temperature	

Typical Mechanical Properties of Cyanacure-Cured Polyurethane Elastomers

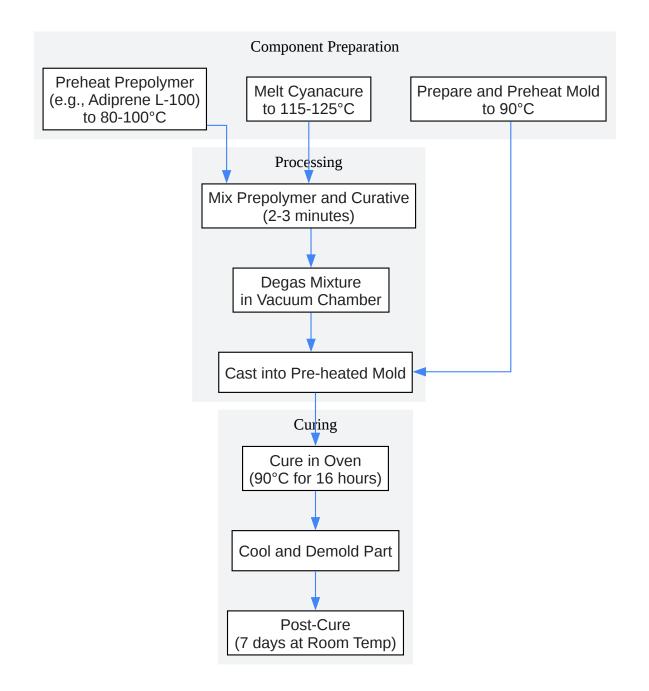
The following table provides an estimate of the mechanical properties that can be expected from a polyurethane elastomer formulated with **Cyanacure** and a prepolymer like Adiprene L-100. Actual values will vary depending on the specific prepolymer, stoichiometry, and processing conditions. **Cyanacure**-cured elastomers are generally characterized as being strong but more elastic than their MOCA-cured counterparts[2].

Property	Test Method	Typical Value Range
Hardness	ASTM D2240	85 - 95 Shore A
Tensile Strength	ASTM D412	30 - 45 MPa (4350 - 6525 psi)
Elongation at Break	ASTM D412	350 - 500%
Tear Strength (Die C)	ASTM D624	70 - 90 kN/m (400 - 515 pli)
Compression Set (22h @ 70°C)	ASTM D395B	25 - 40%

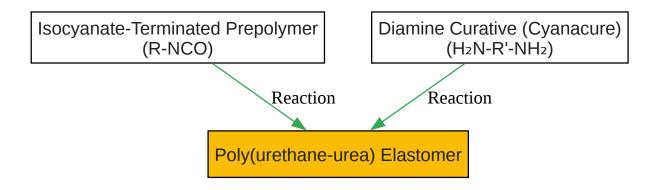


Visualizations Polyurethane Elastomer Formulation Workflow









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References

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